1,4-Dimethyl-7-nitro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Overview
Description
The compound “1,4-dimethyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is a derivative of the 1,5-benzodiazepin-2-one family . Benzodiazepinones are known for their significant roles in medicinal and industrial chemistry . They are often used in the synthesis of various heterocyclic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the introduction of alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The reaction is usually stirred for a certain period and then concentrated under reduced pressure .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques like IR spectrum and NMR spectrum . The root-mean-square deviation (RMSD) value of the optimum pose is often maintained less than 1Å of the related crystal pose .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include the use of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and other compounds in the presence of triethylamine . The reactions are usually dose-dependent .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using techniques like X-ray crystallography and Hirshfeld surface analysis . The introduction of certain groups can increase the antiproliferative activity of the compounds .Scientific Research Applications
Chemical Modification and Reactivity
1,4-Dimethyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, as part of the benzodiazepine family, is often studied for its chemical reactivity and potential for modification. For instance, Solomko et al. (1978) explored the nitration of 7- and 8-methyl-4-R-1H-2, 3-dihydro-1,5-benzodiazepin-2-ones, revealing that nitration in different positions leads to various derivatives (Solomko et al., 1978). Similarly, Szeverényi and Simándi (1989) investigated the metal ion promoted oxidation of a methyl group in a closely related compound, revealing catalytic oxidation pathways (Szeverényi & Simándi, 1989).
Synthesis and Derivatives
The synthesis of various derivatives of this compound and their potential applications have been a focus of research. For example, Bagolini et al. (1978) synthesized 4-N-Alkylamino derivatives and corresponding ammonium quaternary salts, extending the study to some nitro and amino derivatives (Bagolini et al., 1978). Malik et al. (2006) synthesized optically active substituted 1,5-Benzodiazepine Derivatives, showcasing the potential for creating chiral molecules with specific properties (Malik et al., 2006).
Mechanism of Action
While the exact mechanism of action for this specific compound is not available, similar compounds have shown to inhibit the proliferations of certain cell lines in a dose-dependent manner . Molecular docking studies often reveal the binding orientations of all the synthesized compounds in the active site of certain proteins .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,4-dimethyl-7-nitro-4,5-dihydro-3H-1,5-benzodiazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-7-5-11(15)13(2)10-4-3-8(14(16)17)6-9(10)12-7/h3-4,6-7,12H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDPZJLNUGMMFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=C(N1)C=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164458 | |
Record name | 1,3,4,5-Tetrahydro-1,4-dimethyl-7-nitro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301164458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123228-95-5 | |
Record name | 1,3,4,5-Tetrahydro-1,4-dimethyl-7-nitro-2H-1,5-benzodiazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123228-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4,5-Tetrahydro-1,4-dimethyl-7-nitro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301164458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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